Silane, 1,3,5-benzenetriyltris[ethoxydimethyl-
CAS No.: 2985-68-4
Cat. No.: VC7965791
Molecular Formula: C18H36O3Si3
Molecular Weight: 384.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2985-68-4 |
|---|---|
| Molecular Formula | C18H36O3Si3 |
| Molecular Weight | 384.7 g/mol |
| IUPAC Name | [3,5-bis[ethoxy(dimethyl)silyl]phenyl]-ethoxy-dimethylsilane |
| Standard InChI | InChI=1S/C18H36O3Si3/c1-10-19-22(4,5)16-13-17(23(6,7)20-11-2)15-18(14-16)24(8,9)21-12-3/h13-15H,10-12H2,1-9H3 |
| Standard InChI Key | ZWFGQAAFQHUVBB-UHFFFAOYSA-N |
| SMILES | CCO[Si](C)(C)C1=CC(=CC(=C1)[Si](C)(C)OCC)[Si](C)(C)OCC |
| Canonical SMILES | CCO[Si](C)(C)C1=CC(=CC(=C1)[Si](C)(C)OCC)[Si](C)(C)OCC |
Introduction
"Silane, 1,3,5-benzenetriyltris[ethoxydimethyl-]" is a specialized organosilicon compound with a unique chemical structure that integrates a benzene core and three ethoxydimethylsilane groups. This compound is recognized for its applications in materials science and organic synthesis due to its reactivity and multifunctional nature. Its Chemical Abstracts Service (CAS) Registry Number is 2985-68-4.
Synthesis
The synthesis of "Silane, 1,3,5-benzenetriyltris[ethoxydimethyl-]" typically involves multi-step reactions. The process includes:
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Preparation of the Benzene Core: The benzene ring is functionalized with reactive intermediates to allow silane substitution.
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Attachment of Ethoxydimethyl Groups: Ethoxydimethylsilane groups are introduced via condensation or substitution reactions.
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Purification: The final product is purified using techniques such as distillation or chromatography to ensure high purity.
Chemical Reactivity
This compound exhibits several notable chemical behaviors:
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Hydrolysis: In the presence of water, it undergoes hydrolysis to form silanol derivatives ().
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Condensation Reactions: Silanol groups can further react with alcohols or other silanes to form siloxane linkages (), which are critical in creating silicone polymers.
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Coupling Agent Role: It enhances adhesion between dissimilar materials, improving mechanical properties in composites.
Applications
The unique properties of "Silane, 1,3,5-benzenetriyltris[ethoxydimethyl-]" make it valuable in various fields:
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Materials Science:
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Used as a coupling agent to improve the interface between organic and inorganic materials.
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Enhances the mechanical strength and durability of composites.
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Organic Synthesis:
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Facilitates the formation of siloxane bonds in advanced polymer systems.
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Acts as a precursor for functionalized silanes in synthetic chemistry.
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Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethoxy(trimethyl)silane | Simple structure; widely used in organic synthesis. | |
| Trimethoxybenzene | Contains three methoxy groups on a benzene ring. | |
| 1-(Trimethylsilyl)ethynyl-3,5-dimethoxybenzene | Features a trimethylsilyl group; reactive in synthesis. |
"Silane, 1,3,5-benzenetriyltris[ethoxydimethyl-]" stands out due to its tri-functional nature and ability to form complex siloxane networks.
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